(R)-N-Boc-N,N-dimethyl-L-prolinamide
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Overview
Description
(R)-N-Boc-N,N-dimethyl-L-prolinamide, commonly known as Boc-DMP, is a chiral auxiliary that has been widely used in organic synthesis. It is a white crystalline powder with a molecular formula of C12H22N2O3 and a molecular weight of 246.32 g/mol. Boc-DMP is used as a building block in the synthesis of various chiral compounds due to its ability to control the stereochemistry of reactions.
Mechanism Of Action
Boc-DMP functions as a chiral auxiliary by controlling the stereochemistry of reactions. It is used to direct the formation of specific enantiomers in chemical reactions. The Boc group serves as a protecting group, which can be removed after the reaction is complete to yield the desired chiral product.
Biochemical And Physiological Effects
Boc-DMP does not have any known biochemical or physiological effects as it is primarily used as a synthetic reagent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Boc-DMP in lab experiments is its ability to control the stereochemistry of reactions, which can be useful in the synthesis of chiral compounds. Boc-DMP is also relatively easy to synthesize and is readily available in the market. However, one limitation of using Boc-DMP is that it can be expensive compared to other chiral auxiliaries.
Future Directions
There are several future directions for the use of Boc-DMP in scientific research. One potential application is in the synthesis of new chiral ligands and catalysts for asymmetric catalysis. Boc-DMP can also be used in the synthesis of new pharmaceuticals and agrochemicals with improved efficacy and reduced side effects. Additionally, the development of new synthetic methodologies using Boc-DMP as a chiral auxiliary can lead to the discovery of new chiral compounds with unique properties.
Synthesis Methods
The synthesis of Boc-DMP involves the reaction of (R)-proline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of Boc2O. The reaction proceeds under mild conditions and yields Boc-DMP as a white crystalline solid in high purity.
Scientific Research Applications
Boc-DMP has found widespread use in various scientific research applications. It is commonly used as a chiral auxiliary in the synthesis of various chiral compounds, including pharmaceuticals, agrochemicals, and natural products. Boc-DMP has also been used in the synthesis of chiral catalysts and ligands for asymmetric catalysis.
properties
IUPAC Name |
tert-butyl N-methyl-N-[(2S)-1-methylpyrrolidine-2-carbonyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14(5)10(15)9-7-6-8-13(9)4/h9H,6-8H2,1-5H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEFCWCHRRLWDE-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(=O)C1CCCN1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C(=O)[C@@H]1CCCN1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Boc-N,N-dimethyl-L-prolinamide |
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